Nephritogenoside

Description

Properties

CAS No. |

81276-22-4 |

|---|---|

Molecular Formula |

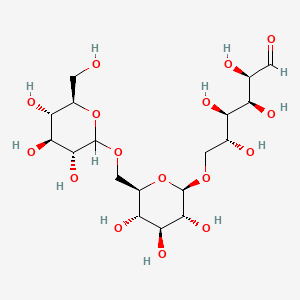

C18H32O16 |

Molecular Weight |

504.4 g/mol |

IUPAC Name |

(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal |

InChI |

InChI=1S/C18H32O16/c19-1-5(21)9(23)10(24)6(22)3-31-17-16(30)14(28)12(26)8(34-17)4-32-18-15(29)13(27)11(25)7(2-20)33-18/h1,5-18,20-30H,2-4H2/t5-,6+,7+,8+,9+,10+,11+,12+,13-,14-,15+,16+,17+,18?/m0/s1 |

InChI Key |

FZWBNHMXJMCXLU-BCGMDATISA-N |

SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC(C(C(C(C=O)O)O)O)O)O)O)O)O)O)O)O |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O)O)O)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC(C(C(C(C=O)O)O)O)O)O)O)O)O)O)O)O |

Other CAS No. |

81276-22-4 |

Synonyms |

nephritogenic glycopeptide nephritogenic glycoprotein nephritogenic glycoprotein, human nephritogenic glycoprotein, mouse nephritogenic glycoprotein, rat nephritogenoside nephritogenoside protein, human nephritogenoside protein, mouse nephritogenoside protein, rat |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key differences between nephritogenoside and structurally or functionally related glycopeptides/glycolipids:

Key Findings :

- Structural Specificity: this compound’s trisaccharide unit (three glucose residues) distinguishes it from heteropolysaccharide glycopeptides (containing galactose, mannose, and GlcNAc) and Gb3 (a ceramide-linked trisaccharide with galactose and glucose) . This structural variance dictates its unique autoimmune reactivity in IgAN and FD.

- Disease Mechanisms: In FD, Gb3 accumulation and structural similarity to this compound may lead to cross-reactive immune responses, explaining the co-occurrence of FD and IgAN in some patients . Heteropolysaccharide glycopeptides induce membranous nephropathy via distinct antigenic epitopes, contrasting with this compound’s proliferative effects .

- Synthetic Efficiency: this compound’s trisaccharide unit is synthesized using phenyl 1-thioglycoside sulfoxides under mild conditions, achieving high yields (72–98%) without cleaving protective groups like trityl . This method outperforms traditional Koenigs-Knorr glycosylation, which struggles with unstable intermediates .

Immunological Cross-Reactivity

This compound shares antigenic similarities with Gb3, a glycolipid accumulating in FD. This mimicry may explain why FD patients develop IgAN-like pathology due to immune cross-reactivity .

Clinical and Diagnostic Relevance

- This compound in Toxemia: Its detection in toxemia patients’ urine suggests a role in endothelial dysfunction, though its exact pathogenic mechanism remains unclear .

- Biomarker Potential: Unlike laminin-derived glycopeptides (structural non-antigens), this compound’s immunogenicity makes it a candidate biomarker for autoimmune glomerulonephritis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.